molecular formula C19H33INO2P B14455404 p-Nitrobenzyltributylphosphonium iodide CAS No. 73790-47-3

p-Nitrobenzyltributylphosphonium iodide

Cat. No.: B14455404
CAS No.: 73790-47-3
M. Wt: 465.3 g/mol
InChI Key: XWXHHAWDCPFVBS-UHFFFAOYSA-M
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Description

p-Nitrobenzyltributylphosphonium iodide: is an organophosphorus compound that features a phosphonium ion bonded to a p-nitrobenzyl group and three butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

p-Nitrobenzyl chloride+Tributylphosphine+Iodide sourcep-Nitrobenzyltributylphosphonium iodide\text{p-Nitrobenzyl chloride} + \text{Tributylphosphine} + \text{Iodide source} \rightarrow \text{this compound} p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

Major Products:

    Nucleophilic Substitution: Products include various substituted phosphonium salts.

    Reduction: The major product is p-aminobenzyltributylphosphonium iodide.

Scientific Research Applications

Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

  • p-Nitrobenzyltriphenylphosphonium iodide
  • p-Nitrobenzyltrimethylphosphonium iodide
  • p-Nitrobenzyltriethylphosphonium iodide

Comparison: p-Nitrobenzyltributylphosphonium iodide is unique due to the presence of three butyl groups, which can influence its solubility, reactivity, and overall chemical properties compared to similar compounds with different alkyl groups. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

73790-47-3

Molecular Formula

C19H33INO2P

Molecular Weight

465.3 g/mol

IUPAC Name

tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide

InChI

InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

XWXHHAWDCPFVBS-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-]

Origin of Product

United States

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